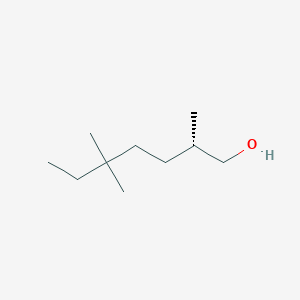![molecular formula C18H14N2O3S B2464931 N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2097872-70-1](/img/structure/B2464931.png)
N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzo[d]thiazole-2-carboxamide core, which is substituted with a 2,2-di(furan-2-yl)ethyl group . This compound is likely to be a part of a larger class of benzo[d]thiazole derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . The specific synthesis process for “this compound” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “this compound” includes a benzo[d]thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .Scientific Research Applications
Synthesis and Chemical Properties
- N-(1-Naphthyl)furan-2-carboxamide, a related compound, is synthesized through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation, leading to the formation of a thiazole derivative. This derivative undergoes various electrophilic substitution reactions, indicating its reactivity and potential in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Potential in Cancer Treatment
- A series of benzo[d]thiazole-2-carboxamide derivatives, which include compounds structurally similar to N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR). These compounds demonstrated cytotoxicity against cancer cell lines expressing high levels of EGFR, indicating their potential use in cancer treatment (Zhang et al., 2017).
Antimicrobial Applications
- Another related compound, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and investigated for its antimicrobial activity. It showed good activity against various Gram-negative and Gram-positive bacteria and fungi, suggesting potential applications in treating microbial infections (Cakmak et al., 2022).
Biological Activity and Toxicity Studies
- Thiazole derivatives, including those with structural similarities to this compound, have been shown to possess toxic effects on cancer cells in vitro. Their impact on normal tissues, however, necessitates further study. This research indicates the potential of such compounds in cancer treatment with a need to understand their effects on healthy tissues (Shalai et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a significant role in cell growth and differentiation .
Mode of Action
Similar compounds have been suggested to inhibit egfr, which is overexpressed in many solid tumors . This inhibition could potentially lead to a decrease in tumor growth and progression .
Biochemical Pathways
The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of egfr by similar compounds has been associated with decreased tumor growth and progression .
Future Directions
The development of benzo[d]thiazole derivatives, including “N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide”, could be a promising area of research, given their potential biological activities . Further studies could focus on the synthesis, characterization, and evaluation of these compounds for various applications .
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(18-20-13-5-1-2-8-16(13)24-18)19-11-12(14-6-3-9-22-14)15-7-4-10-23-15/h1-10,12H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFHDUJWXDBUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
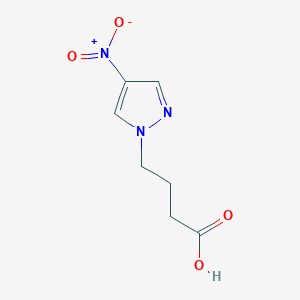

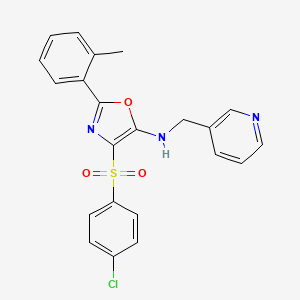
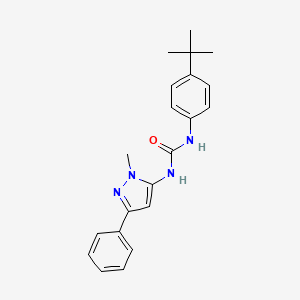
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)
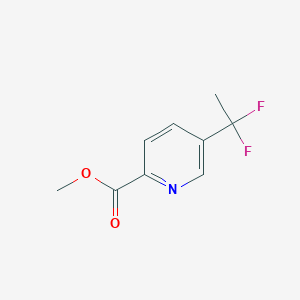
![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)
